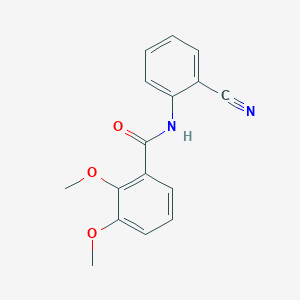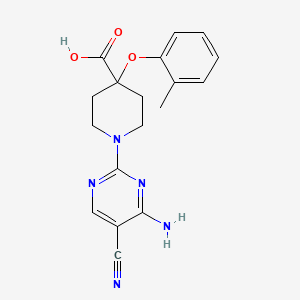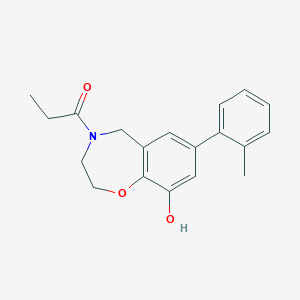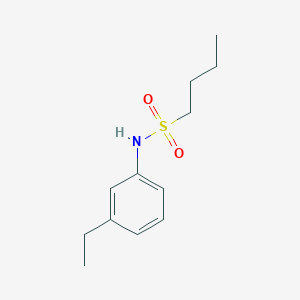![molecular formula C17H21N3O3S B5270954 2-METHYL-N-(PROPAN-2-YL)-5-{[(PYRIDIN-4-YL)METHYL]SULFAMOYL}BENZAMIDE](/img/structure/B5270954.png)
2-METHYL-N-(PROPAN-2-YL)-5-{[(PYRIDIN-4-YL)METHYL]SULFAMOYL}BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-N-(PROPAN-2-YL)-5-{[(PYRIDIN-4-YL)METHYL]SULFAMOYL}BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core substituted with a pyridinylmethylsulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-(PROPAN-2-YL)-5-{[(PYRIDIN-4-YL)METHYL]SULFAMOYL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methylbenzoic acid with isopropylamine under appropriate conditions to form 2-methyl-N-(propan-2-yl)benzamide.
Introduction of the Pyridinylmethylsulfonamide Group: The pyridinylmethylsulfonamide group can be introduced by reacting the benzamide intermediate with 4-(chloromethyl)pyridine and a sulfonamide reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-(PROPAN-2-YL)-5-{[(PYRIDIN-4-YL)METHYL]SULFAMOYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted derivatives at the pyridinylmethyl position.
Scientific Research Applications
2-METHYL-N-(PROPAN-2-YL)-5-{[(PYRIDIN-4-YL)METHYL]SULFAMOYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-METHYL-N-(PROPAN-2-YL)-5-{[(PYRIDIN-4-YL)METHYL]SULFAMOYL}BENZAMIDE involves its interaction with specific molecular targets. The pyridinylmethylsulfonamide group is known to interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-pyridin-2-ylbenzamide: A simpler analog with a similar core structure but lacking the sulfonamide group.
Substituted benzamides: Compounds with various substituents on the benzamide core, offering different properties and applications.
Uniqueness
2-METHYL-N-(PROPAN-2-YL)-5-{[(PYRIDIN-4-YL)METHYL]SULFAMOYL}BENZAMIDE is unique due to the presence of both the pyridinylmethylsulfonamide group and the isopropyl group on the benzamide core. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methyl-N-propan-2-yl-5-(pyridin-4-ylmethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12(2)20-17(21)16-10-15(5-4-13(16)3)24(22,23)19-11-14-6-8-18-9-7-14/h4-10,12,19H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKMVXBUIVUOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-mesityl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5270891.png)
![N'-11H-indeno[1,2-b]quinoxalin-11-ylidenenicotinohydrazide](/img/structure/B5270894.png)
![1-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone](/img/structure/B5270901.png)
![N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5270905.png)
![(2R*,3S*,6R*)-5-(2-methoxy-2-methylpropanoyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5270923.png)

![(3-endo)-8-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5270937.png)
![6-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B5270940.png)
![N-[[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5270947.png)

![5-[(3,5-dimethyl-4,5-dihydroisoxazol-5-yl)carbonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5270969.png)

![benzyl 3-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]propanoate](/img/structure/B5270976.png)
